1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
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Description
1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2. It is a solid substance and is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-9(2)6-14-11-3-4-13-5-10(11)7-16-8-12(14)15;/h9-11,13H,3-8H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 262.78 and its molecular formula is C9H17ClN2O2.Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-Methyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is a compound that belongs to a broader class of chemical compounds with significant importance in synthetic chemistry. Research has focused on the synthesis, structural assignments, and conformational studies of related heterocyclic compounds. For instance, the synthesis of pyrimido[4,5-e][1,4]oxazepin-5-ones involved reactions that yielded novel compounds with defined structural assignments supported by infrared and nuclear magnetic resonance spectra (Santilli, Kim, & Wanser, 1972). Similarly, configurational and conformational studies were conducted on hexahydropyrido [2,1‐c][1,4]oxazin-4(3H)-ones, revealing insights into the molecular structure and conformation of these compounds (Cahill & Crabb, 1972).
Properties
IUPAC Name |
1-methyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-11-8-2-3-10-4-7(8)5-13-6-9(11)12;/h7-8,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZZFIAUPAIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCNCC2COCC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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